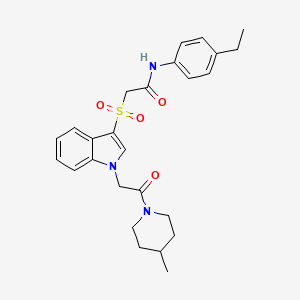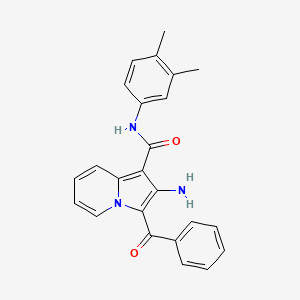![molecular formula C17H17N5O2S2 B2360782 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 896054-37-8](/img/structure/B2360782.png)
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyridazine component of the compound is known to exhibit a wide range of pharmacological activities, including antimicrobial properties. This makes the compound a potential candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Antidepressant and Anxiolytic Effects
Compounds with a pyridazine scaffold have been investigated for their potential use in treating psychological disorders. This particular compound could be explored for its efficacy in alleviating symptoms of depression and anxiety due to its structural similarity to known antidepressant and anxiolytic agents .
Anti-Hypertensive Applications
The structural features of this compound suggest it could be useful in the development of anti-hypertensive drugs. Pyridazine derivatives have been shown to have effects on blood pressure regulation, which could be harnessed in new treatments for hypertension .
Anticancer Properties
The 1,3,4-thiadiazole moiety is associated with cytotoxic properties against various cancer cell lines. Research into this compound could lead to the discovery of new anticancer agents, particularly targeting specific types of cancer where this structural motif has shown efficacy .
Antiplatelet and Antithrombotic Therapy
Pyridazine derivatives have been used in the synthesis of compounds with antiplatelet activity. This compound could be studied for its potential to prevent blood clots, thereby contributing to the treatment and prevention of thrombotic diseases .
Anti-Inflammatory and Analgesic Uses
The compound’s structure is similar to molecules that have demonstrated anti-inflammatory and analgesic effects. It could be a starting point for the development of new drugs to treat inflammation and pain, with potentially fewer side effects than current medications .
Agrochemical Applications
Pyridazine and thiadiazole derivatives have been utilized in the synthesis of herbicides and pesticides. This compound could be explored for its use in agriculture, to protect crops from pests and diseases without harming the environment .
Antidiabetic Potential
Given the diverse biological activities of pyridazine and thiadiazole derivatives, this compound might also be investigated for its potential antidiabetic effects. It could contribute to the development of new treatments for diabetes, improving glucose regulation and insulin sensitivity .
Propiedades
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-24-13-6-4-12(5-7-13)14-8-9-16(21-20-14)25-10-15(23)18-17-22-19-11(2)26-17/h4-9H,3,10H2,1-2H3,(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWIDVDFYUJJAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NN=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323129 |
Source


|
| Record name | 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
896054-37-8 |
Source


|
| Record name | 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)
![4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2360705.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)

![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)
![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)


![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)